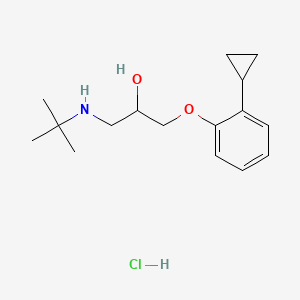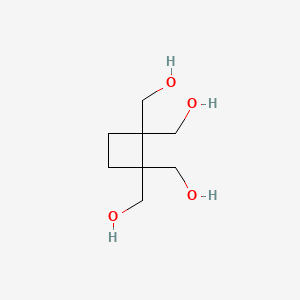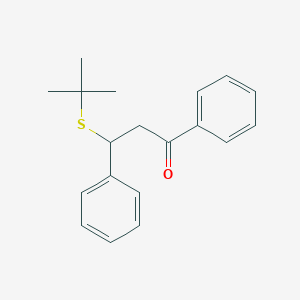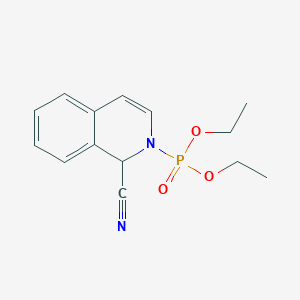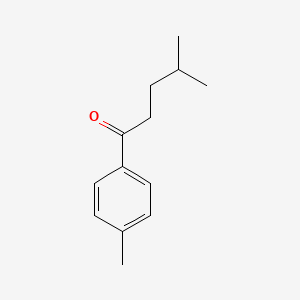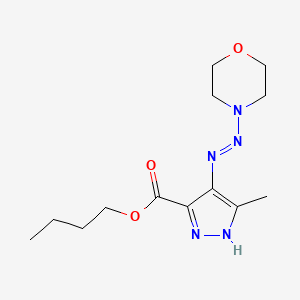
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is notable for its unique structure, which includes a butyl ester group, a methyl group, and a morpholinylhydrazinylidene moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to further functionalization.
For the specific synthesis of this compound, the following steps are generally involved:
Formation of the pyrazole core: This can be done by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst.
Introduction of the morpholinylhydrazinylidene group: This step involves the reaction of the pyrazole intermediate with morpholine and hydrazine hydrate under reflux conditions.
Esterification: The final step is the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinylidene group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
Applications De Recherche Scientifique
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of novel materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The pyrazole ring’s electronic properties can also modulate its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 5-methyl-4-(phenylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a morpholinyl group.
Ethyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a butyl ester.
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Butyl 5-methyl-4-(morpholin-4-ylhydrazinylidene)pyrazole-3-carboxylate is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the morpholinylhydrazinylidene group enhances its solubility and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
27218-42-4 |
|---|---|
Formule moléculaire |
C13H21N5O3 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
butyl 5-methyl-4-(morpholin-4-yldiazenyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-7-21-13(19)12-11(10(2)14-15-12)16-17-18-5-8-20-9-6-18/h3-9H2,1-2H3,(H,14,15) |
Clé InChI |
IKFJDGZDIBYPBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NNC(=C1N=NN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



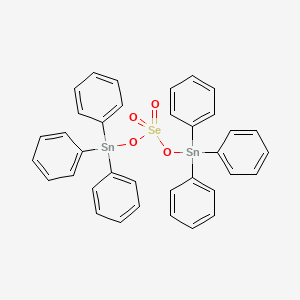

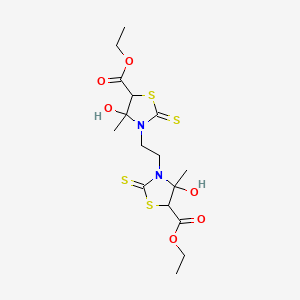

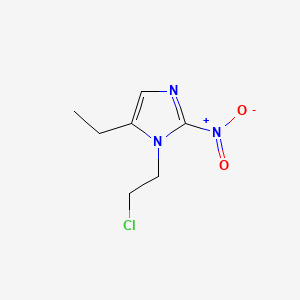
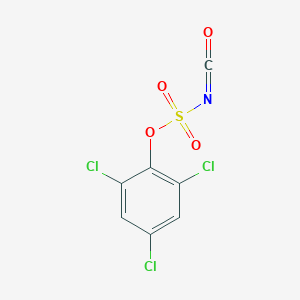

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
